(R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
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Overview
Description
®-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a chemical compound with the molecular formula C8H9ClF3NO It is a derivative of phenol, where the hydroxyl group is substituted with an amino group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoroethylating agent.
Amination: The amino group is introduced via a reductive amination process, where the intermediate is treated with an amine source under reducing conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
®-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
- (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
- ®-4-(1-Amino-2,2,2-trifluoroethyl)aniline hydrochloride
Uniqueness
®-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(1R)-1-amino-2,2,2-trifluoroethyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-1-3-6(13)4-2-5;/h1-4,7,13H,12H2;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMQNFSWVGXQKQ-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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